molecular formula C16H12N2O3S B1664660 N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide CAS No. 827001-82-1

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide

Cat. No. B1664660
CAS RN: 827001-82-1
M. Wt: 312.3 g/mol
InChI Key: WMUSJLJASFXGHN-UHFFFAOYSA-N
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Description

“N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide” is a chemical compound. It is a derivative of naphtho[1,2-b]furan-2-carboxamide . This compound has been studied for its potential as a melanin concentrating hormone receptor 1 (MCH-R1) antagonist .


Synthesis Analysis

The synthesis of naphtho[1,2-b]furan-2-carboxamide derivatives, which includes “N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide”, involves the use of 5-aryl-naphtho[1,2-b]furan-2-carboxylic acid and 2 M sodium hydroxide in methanol .

Scientific Research Applications

Mechanochromic Luminescent Materials

The compound has been used in the creation of mechanochromic luminescent materials . These materials exhibit excellent reversible optical behavior, changing color under external stimulus and reverting back when the stimulus is removed . This property is particularly useful in the development of sensors and displays .

Aggregation-Induced Emission (AIEE)

The compound exhibits aggregation-induced emission (AIEE) . This is a phenomenon where a substance emits light upon aggregation, which is useful in various applications such as bio-imaging, chemical sensing, and optoelectronic devices .

Excited State Intramolecular Proton Transfer (ESIPT)

The compound also exhibits excited state intramolecular proton transfer (ESIPT) . This is a process where a proton is transferred within the molecule after it absorbs light, leading to unique photophysical properties. This characteristic is beneficial in the fields of photochemistry and photophysics .

Fungicide

The compound has been used as a fungicide . It has been found to inhibit Rhizoctonia solani, a plant pathogenic fungus . This makes it a potential candidate for the development of new fungicides .

Fluorescent Probe

The compound has been used as a fluorescent probe . It has excellent mitochondrial targeting ability and has been successfully used to visualize mitochondrial pH fluctuations in live cells .

Chemosensor for Cu (II) Ion Detection

The compound can act as a chemosensor for Cu (II) ion detection . This makes it useful in environmental monitoring and biological studies .

properties

IUPAC Name

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-11-6-7-12-10(9-11)3-1-4-13(12)17-16(22)18-15(20)14-5-2-8-21-14/h1-9,19H,(H2,17,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUSJLJASFXGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329563
Record name N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide

CAS RN

827001-82-1
Record name N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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